

An In-depth Technical Guide to *tert*-Butyl (5-iodopyridin-2-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (5-iodopyridin-2-yl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ***tert*-butyl (5-iodopyridin-2-yl)carbamate**, a key building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

***tert*-Butyl (5-iodopyridin-2-yl)carbamate** is a stable, solid organic compound. Its structure features a pyridine ring substituted with an iodine atom at the 5-position and a *tert*-butoxycarbonyl (Boc) protected amine at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O ₂	PubChem[1]
Molecular Weight	320.13 g/mol	PubChem[1]
IUPAC Name	tert-butyl N-(5-iodopyridin-2-yl)carbamate	PubChem[1]
CAS Number	375853-79-5	PubChem[1]
Melting Point	273.7-273.8 °C	---
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Poorly soluble in water; soluble in organic solvents such as THF, dichloromethane, and ethyl acetate.	Inferred from related compounds

Spectral Data

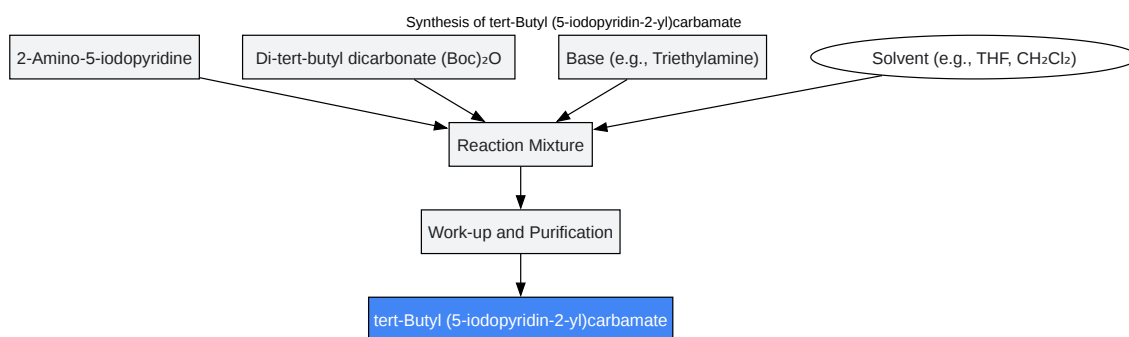
While specific spectra for **tert-butyl (5-iodopyridin-2-yl)carbamate** are not publicly available, the expected NMR signals can be predicted based on the analysis of similar structures.

- ¹H NMR:** Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The tert-butyl group will exhibit a characteristic singlet at approximately δ 1.5 ppm. The N-H proton of the carbamate will appear as a broad singlet.
- ¹³C NMR:** The spectrum will show signals for the pyridine ring carbons, the carbonyl carbon of the carbamate group (around δ 150-155 ppm), the quaternary and methyl carbons of the tert-butyl group (around δ 80 and 28 ppm, respectively).

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (5-iodopyridin-2-yl)carbamate** is typically achieved through the protection of the amino group of 2-amino-5-iodopyridine with a tert-butoxycarbonyl (Boc) group.

General Synthesis Workflow



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Caption: General workflow for the synthesis of **tert-Butyl (5-iodopyridin-2-yl)carbamate**.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the N-Boc protection of aminopyridines.

Materials:

- 2-Amino-5-iodopyridine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (NEt₃) or another suitable base
- Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating plate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodopyridine (1.0 eq) in the chosen anhydrous solvent.
- Add the base (e.g., triethylamine, 1.2 eq) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **tert-butyl (5-iodopyridin-2-yl)carbamate**.

Reactivity and Applications in Drug Development

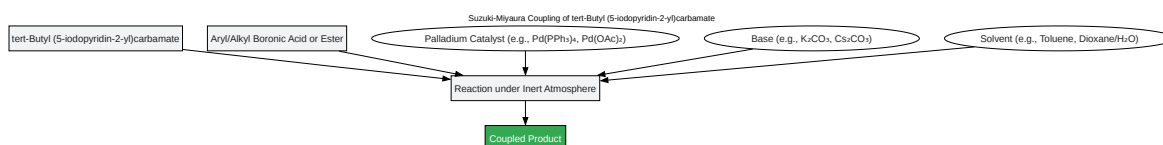
The presence of the iodo-substituent makes **tert-butyl (5-iodopyridin-2-yl)carbamate** a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for the construction of complex molecular architectures.

Key Reactions

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to the synthesis of substituted alkynylpyridines.[\[2\]](#)[\[3\]](#)
- Heck Coupling: Reaction with alkenes to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

The Boc-protecting group is stable under the conditions of many of these cross-coupling reactions and can be readily removed under acidic conditions to liberate the free amine for further functionalization.

Representative Reaction Workflow: Suzuki-Miyaura Coupling



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Applications

While **tert-butyl (5-iodopyridin-2-yl)carbamate** itself is not known to have specific biological activity, it is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as kinase inhibitors for the treatment of cancer. The ability to introduce diverse substituents at the 5-position of the pyridine ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

tert-Butyl (5-iodopyridin-2-yl)carbamate is classified as harmful if swallowed and may cause an allergic skin reaction.^[1]

GHS Hazard Statements:

- H302: Harmful if swallowed.^[1]

- H317: May cause an allergic skin reaction.[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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- 2. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
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